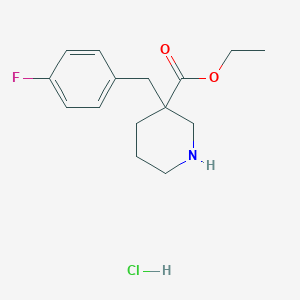

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl

Vue d'ensemble

Description

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClFNO2. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride typically involves the reaction of 4-fluorobenzyl chloride with piperidine-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21ClFNO2 and a molecular weight of approximately 301.78 g/mol. This compound features a piperidine ring substituted with a 4-fluorobenzyl group and an ethyl carboxylate functional group. The presence of the fluorine atom enhances its lipophilicity and may influence its biological activity, making it a subject of interest in medicinal chemistry and drug development.

Here are some of the applications of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride:

Pharmaceutical Development

- As a Key Intermediate: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs, enhancing therapeutic efficacy .

- In Drug Discovery: The compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently, which is essential in drug discovery .

- Antiviral drug development: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can be utilized for the development of broad-spectrum antiviral drugs against infections caused by both SARS-CoV and HCoV-NL63 .

Neuroscience Research

- Study of Neurotransmitter Systems: It is used to study neurotransmitter systems, providing insights into neurological disorders and potential treatments, which is crucial for developing new therapies .

Biochemical Assays

Mécanisme D'action

The mechanism of action of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The piperidine ring and the fluorobenzyl group play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl piperidine-3-carboxylate: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.

4-Fluorobenzyl piperidine: Similar structure but without the carboxylate ester group, affecting its reactivity and applications.

Uniqueness

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is unique due to the presence of both the fluorobenzyl and piperidine-3-carboxylate groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry .

Activité Biologique

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (often abbreviated as EFPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EFPC, including its pharmacological profiles, mechanisms of action, and applications in research.

Chemical Structure and Properties

EFPC has the molecular formula and a molecular weight of approximately 301.78 g/mol. The compound features a piperidine ring substituted with a 4-fluorobenzyl group and an ethyl carboxylate functional group. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity significantly.

Pharmacological Profile

Research indicates that EFPC exhibits various biological activities, particularly in the following areas:

- Antiviral Activity : Compounds similar to EFPC have shown promising antiviral properties, particularly against coronaviruses. For instance, derivatives of piperidine compounds have been identified as potent inhibitors of the papain-like protease (PLpro) from SARS-CoV, demonstrating high selectivity and binding affinity .

- Neuroscience Applications : EFPC is utilized in neuroscience research to study neurotransmitter systems. Its structure allows it to interact with various receptors, providing insights into neurological disorders and potential therapeutic strategies .

- Antiproliferative Effects : Studies have demonstrated that compounds with similar structures can exhibit antiproliferative effects on cancer cell lines. For example, modifications in piperidine derivatives have been linked to improved activity against ovarian cancer cells .

The biological activity of EFPC can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : EFPC and its analogs have been shown to inhibit certain enzymes involved in viral replication processes. The structural characteristics allow for effective binding within active sites, leading to reduced enzymatic activity .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function. This interaction is crucial for developing treatments for psychiatric disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of EFPC, a comparison with structurally related compounds is valuable:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(benzyl)piperidine-3-carboxylate | Benzyl instead of 4-fluorobenzyl | Lacks fluorine; may exhibit different activity |

| N-Methyl-3-(4-fluorobenzyl)piperidine-3-carboxamide | Methyl substitution at nitrogen | Potentially alters pharmacokinetics |

| 1-(4-Fluorobenzyl)-piperidin-2-one | Ketone instead of carboxylic acid | Different reactivity profile |

The fluorinated substituent in EFPC enhances its biological activity compared to non-fluorinated analogs, suggesting that fluorination plays a critical role in modulating pharmacological effects.

Antiviral Activity Case Study

In a study focusing on piperidine derivatives, compound 3k , structurally similar to EFPC, exhibited an IC50 value of against SARS-CoV PLpro. This highlights the potential for developing broader-spectrum antiviral drugs using similar structural frameworks .

Antiproliferative Activity Case Study

Another investigation into benzoylpiperidine derivatives found that certain modifications led to significant anticancer activity, with IC50 values ranging from µM to µM across various cancer cell lines. This suggests that EFPC could be explored further for its antiproliferative properties against specific cancer types .

Propriétés

IUPAC Name |

ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2.ClH/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12;/h4-7,17H,2-3,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTRCTGWXHHHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592095 | |

| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-37-8 | |

| Record name | Ethyl 3-[(4-fluorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.